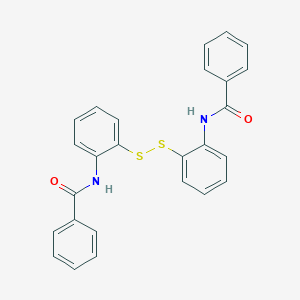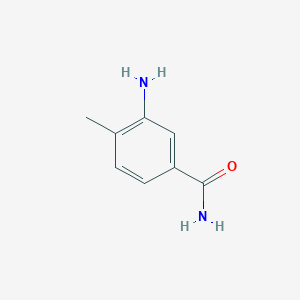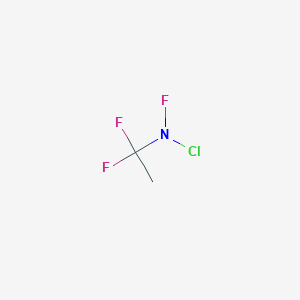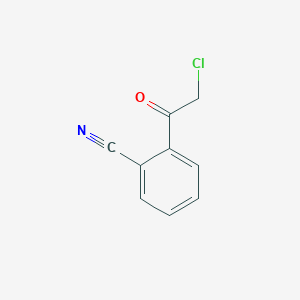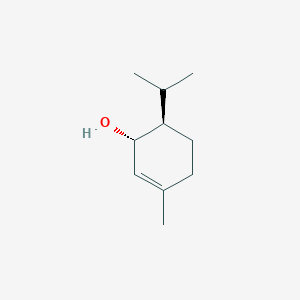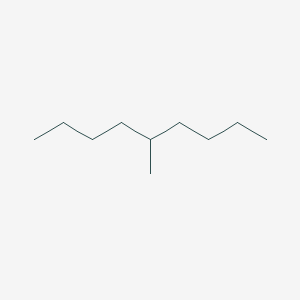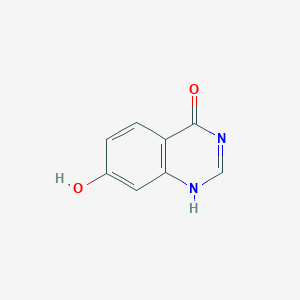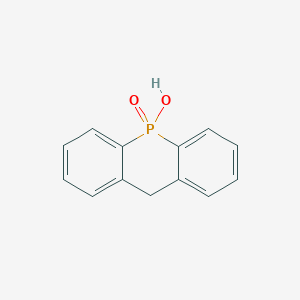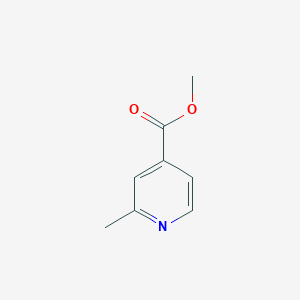
Methyl 2-methylisonicotinate
概要
説明
Methyl 2-methylisonicotinate is a chemical compound with the molecular formula C8H9NO2 . It is used in the synthesis of luminophore for luminescent metal-organic framework (MOF) and as a pyridine-based anolyte material that undergoes two reversible reductions in solutions with Li-ion electrolytes .
Molecular Structure Analysis
Methyl 2-methylisonicotinate has a molecular weight of 151.16 g/mol . The molecular structure consists of a pyridine ring attached to methyl carboxylate .Physical And Chemical Properties Analysis
Methyl 2-methylisonicotinate has a molecular weight of 151.16 g/mol . It has a topological polar surface area of 39.2 Ų . It has a rotatable bond count of 2 . The exact mass is 151.063328530 g/mol .科学的研究の応用
“Methyl isonicotinate” is a 4-pyridyl carbonyl compound and is used as a semiochemical . It has been found to be useful in the management of thrip-pests .
- Methyl isonicotinate is a patented 4-pyridyl carbonyl compound that has been found to be a useful semiochemical . It does not use any type of pheromone .
- It has been extensively studied and has demonstrated a behavioural response that results in increased trap capture of at least 12 thrips species, including the cosmopolitan virus vectors such as western flower thrips and onion thrips .
- The compound affects the movement of thrips as walking and take-off behavior increases. More movement leads to more captured thrips on sticky traps. Usage of methyl isonicotinate in traps can increase the catches up to 20 times depending on the species and the conditions .
Thrips Pest Management
Synthesis of Other Substances
Handling chemical substances should always be done by trained professionals following appropriate safety protocols, as many chemicals can be hazardous. Always refer to the relevant Material Safety Data Sheets (MSDS) for information on handling, storage, and disposal of chemical substances.
- Methyl isonicotinate is a patented 4-pyridyl carbonyl compound that has been found to be a useful semiochemical . It does not use any type of pheromone .
- It has been extensively studied and has demonstrated a behavioural response that results in increased trap capture of at least 12 thrips species, including the cosmopolitan virus vectors such as western flower thrips and onion thrips .
- The compound affects the movement of thrips as walking and take-off behavior increases. More movement leads to more captured thrips on sticky traps. Usage of methyl isonicotinate in traps can increase the catches up to 20 times depending on the species and the conditions .
Thrips Pest Management
Synthesis of Other Substances
Safety And Hazards
While specific safety and hazard information for Methyl 2-methylisonicotinate is not available, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Methyl 2-methylisonicotinate is being investigated for a variety of uses in thrips pest management. It is being mainly used as a lure in combination with coloured sticky traps for enhanced monitoring of thrips in greenhouses . Research indicates that this non-pheromone semiochemical has the potential to be used for other thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioural synergist in conjunction with insecticides, in a range of indoor and outdoor crops .
特性
IUPAC Name |
methyl 2-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUNWJWOJPWLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468273 | |
| Record name | methyl 2-methylisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylisonicotinate | |
CAS RN |
16830-24-3 | |
| Record name | methyl 2-methylisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

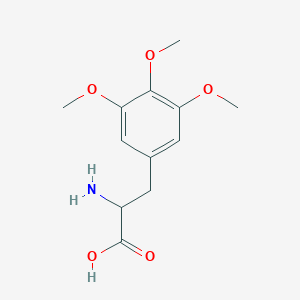

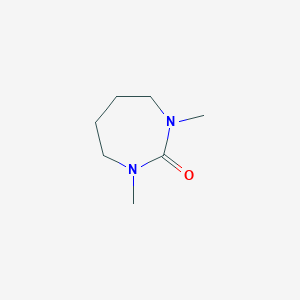
![4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride](/img/structure/B93633.png)
![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)
